molecular formula C62H84N16O17 B045999 (2,4-Dinitrophenyl)aminohexanoylangiotensin II CAS No. 115082-70-7

(2,4-Dinitrophenyl)aminohexanoylangiotensin II

Cat. No. B045999
M. Wt: 1325.4 g/mol
InChI Key: IIAUBCAFPLNMOR-BGMMQYMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4-Dinitrophenyl)aminohexanoylangiotensin II, also known as DNPH-Ang II, is a synthetic derivative of angiotensin II. It is a widely studied compound in the field of biochemistry and pharmacology due to its ability to bind to the angiotensin II receptor. DNPH-Ang II has been used to investigate the mechanism of action of angiotensin II and its role in various physiological processes.

Mechanism Of Action

(2,4-Dinitrophenyl)aminohexanoylangiotensin II II binds to the angiotensin II receptor with high affinity and specificity. The binding of (2,4-Dinitrophenyl)aminohexanoylangiotensin II II to the receptor activates a signaling cascade that leads to various physiological responses. The mechanism of action of (2,4-Dinitrophenyl)aminohexanoylangiotensin II II is similar to that of angiotensin II, which is known to regulate blood pressure, fluid and electrolyte balance, and hormone secretion.

Biochemical And Physiological Effects

(2,4-Dinitrophenyl)aminohexanoylangiotensin II II has been shown to induce vasoconstriction, increase blood pressure, and stimulate aldosterone secretion. It has also been shown to increase the production of reactive oxygen species (ROS) and activate inflammatory pathways. These effects are similar to those observed with angiotensin II and suggest that (2,4-Dinitrophenyl)aminohexanoylangiotensin II II is a useful tool for investigating the physiological and biochemical effects of angiotensin II.

Advantages And Limitations For Lab Experiments

One advantage of using (2,4-Dinitrophenyl)aminohexanoylangiotensin II II in lab experiments is its high affinity and specificity for the angiotensin II receptor. This allows for precise and accurate investigation of the effects of angiotensin II on various physiological processes. However, one limitation of using (2,4-Dinitrophenyl)aminohexanoylangiotensin II II is its potential to induce oxidative stress and inflammation, which may confound the results of experiments.

Future Directions

There are several future directions for research on (2,4-Dinitrophenyl)aminohexanoylangiotensin II II. One area of interest is the investigation of the role of (2,4-Dinitrophenyl)aminohexanoylangiotensin II II in the regulation of the immune system. Another area of interest is the development of new compounds that can selectively target the angiotensin II receptor and modulate its activity. Additionally, the use of (2,4-Dinitrophenyl)aminohexanoylangiotensin II II in clinical research may provide insights into the pathogenesis of various diseases, such as hypertension and heart failure.

Synthesis Methods

(2,4-Dinitrophenyl)aminohexanoylangiotensin II II is synthesized by coupling angiotensin II with 2,4-dinitrophenylhydrazine (DNPH). The reaction involves the formation of a hydrazone bond between the carbonyl group of angiotensin II and the hydrazine group of DNPH. The resulting compound is purified by high-performance liquid chromatography (HPLC) and characterized by spectroscopic techniques.

Scientific Research Applications

(2,4-Dinitrophenyl)aminohexanoylangiotensin II II has been used extensively in scientific research to investigate the role of angiotensin II in various physiological processes. It has been used to study the mechanism of action of angiotensin II on the cardiovascular system, the renal system, and the central nervous system. (2,4-Dinitrophenyl)aminohexanoylangiotensin II II has also been used to investigate the role of angiotensin II in the regulation of blood pressure, fluid and electrolyte balance, and hormone secretion.

properties

CAS RN

115082-70-7

Product Name

(2,4-Dinitrophenyl)aminohexanoylangiotensin II

Molecular Formula

C62H84N16O17

Molecular Weight

1325.4 g/mol

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[6-(2,4-dinitroanilino)hexanoylamino]-4-oxobutanoic acid

InChI

InChI=1S/C62H84N16O17/c1-5-36(4)53(59(88)72-46(30-39-33-65-34-68-39)60(89)76-27-13-17-48(76)57(86)73-47(61(90)91)29-37-14-8-6-9-15-37)75-56(85)44(28-38-19-22-41(79)23-20-38)71-58(87)52(35(2)3)74-54(83)43(16-12-26-67-62(63)64)70-55(84)45(32-51(81)82)69-50(80)18-10-7-11-25-66-42-24-21-40(77(92)93)31-49(42)78(94)95/h6,8-9,14-15,19-24,31,33-36,43-48,52-53,66,79H,5,7,10-13,16-18,25-30,32H2,1-4H3,(H,65,68)(H,69,80)(H,70,84)(H,71,87)(H,72,88)(H,73,86)(H,74,83)(H,75,85)(H,81,82)(H,90,91)(H4,63,64,67)/t36-,43-,44-,45-,46-,47-,48-,52-,53-/m0/s1

InChI Key

IIAUBCAFPLNMOR-BGMMQYMTSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)CCCCCNC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]

SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)CCCCCNC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)CCCCCNC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]

sequence

DRVYIHPF

synonyms

(2,4-dinitrophenyl)aminohexanoylangiotensin II
Dnp-Ahx-AII
Dnp-Ahx-angiotensin II

Origin of Product

United States

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